4-Chloro-3-piperidin-1-yl-benzoic acid

Description

BenchChem offers high-quality 4-Chloro-3-piperidin-1-yl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-piperidin-1-yl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

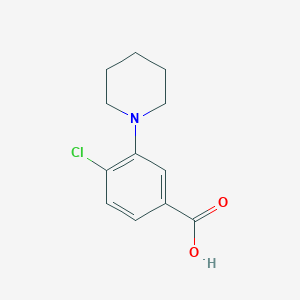

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYXXFCRDASAPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283637 | |

| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-28-6 | |

| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-3-piperidin-1-yl-benzoic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-piperidin-1-yl-benzoic acid, a compound of interest for researchers in drug discovery and medicinal chemistry. Notably, as of the date of this publication, this specific molecule is not widely documented in major chemical databases and does not have a readily available CAS (Chemical Abstracts Service) number, suggesting its status as a novel or non-commercial chemical entity. This guide, therefore, leverages established principles of organic chemistry and data from structurally analogous compounds to propose a viable synthetic route, predict its physicochemical properties, and outline potential applications. The methodologies and predictions herein are designed to serve as a foundational resource for scientists looking to synthesize and explore the utility of this and related compounds.

Introduction and Current Status

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a chlorine atom, and a piperidine moiety, suggests its potential as a versatile building block in the synthesis of more complex molecules. The benzoic acid group provides a handle for amide bond formation, while the tertiary amine of the piperidine ring can influence solubility and basicity, and the chlorine atom can modulate the electronic properties of the aromatic ring or serve as a site for further functionalization.

Derivatives of aminobenzoic acid are widely recognized for their biological and pharmaceutical significance.[1][2] They are integral components in the development of therapeutics with anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] The incorporation of a piperidine ring, a common scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties.

Given the absence of this compound in commercial catalogs and major databases like PubChem and CAS, this guide will proceed with a scientifically grounded, hypothetical framework for its synthesis and characterization.

Proposed Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid

The synthesis of the target compound can be approached through several established methods for C-N bond formation on an aromatic ring. The most plausible routes are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Rationale for Synthetic Route Selection

A Nucleophilic Aromatic Substitution (SNAr) reaction is a strong candidate for the synthesis. This reaction typically requires an electron-deficient aromatic ring, which is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.[5][6] In a starting material like 3,4-dichlorobenzoic acid or 4-chloro-3-fluorobenzoic acid, the carboxylic acid and the halogens contribute to the electrophilicity of the ring, making it susceptible to nucleophilic attack by piperidine.

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a highly versatile and efficient method for forming C-N bonds.[7][8][9] This reaction is known for its broad substrate scope and tolerance of various functional groups.

For this guide, we will detail a protocol based on the SNAr reaction due to its operational simplicity and cost-effectiveness, while acknowledging that the Buchwald-Hartwig amination provides a powerful alternative.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

The proposed synthesis involves the reaction of a di-halogenated benzoic acid with piperidine. 4-Chloro-3-fluorobenzoic acid is a preferred starting material over 3,4-dichlorobenzoic acid because the carbon-fluorine bond is more readily displaced by nucleophiles in SNAr reactions than the carbon-chlorine bond.

Caption: Proposed workflow for the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid via SNAr.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-3-fluorobenzoic acid (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture with 2M hydrochloric acid until a precipitate forms (pH ~2-3).

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Chloro-3-piperidin-1-yl-benzoic acid. These values are estimated based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₂H₁₄ClNO₂ | From structure |

| Molecular Weight | 239.70 g/mol | From formula |

| pKa (Carboxylic Acid) | ~4-5 | Typical for benzoic acids |

| pKa (Piperidinium ion) | ~8-9 | Typical for protonated piperidines |

| logP | ~2.5 - 3.5 | Increased lipophilicity due to piperidine and chlorine |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the nonpolar piperidine and aromatic rings. |

| Appearance | Likely a white to off-white solid. | Common for similar organic acids. |

Proposed Spectroscopic Characterization

To confirm the identity and purity of the synthesized 4-Chloro-3-piperidin-1-yl-benzoic acid, the following spectroscopic data would be expected:

-

¹H NMR:

-

Aromatic protons would appear as multiplets or doublets in the 7-8 ppm region.

-

The methylene protons of the piperidine ring adjacent to the nitrogen would likely be shifted downfield (around 3.0-3.5 ppm).

-

The other piperidine methylene protons would appear further upfield (around 1.5-2.0 ppm).

-

A broad singlet for the carboxylic acid proton would be observed, typically above 10 ppm.

-

-

¹³C NMR:

-

A signal for the carboxylic carbon around 165-175 ppm.

-

Aromatic carbon signals between 110-150 ppm.

-

Signals for the piperidine carbons, with the carbons adjacent to the nitrogen appearing around 50-60 ppm and the others around 20-30 ppm.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) would be observed at m/z 239, with a characteristic M+2 peak at m/z 241 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Potential Applications and Research Directions

The structure of 4-Chloro-3-piperidin-1-yl-benzoic acid suggests several potential applications, primarily in the field of drug discovery.

As a Scaffold in Medicinal Chemistry

This compound is an excellent starting point for the synthesis of a library of derivatives. The carboxylic acid can be converted to amides, esters, or other functional groups, while the piperidine nitrogen can be further functionalized. These derivatives could be screened for a variety of biological activities, including but not limited to:

-

Anticancer Agents: Many small molecules with substituted aromatic cores are investigated as kinase inhibitors or for other anticancer properties.[2][3]

-

Antimicrobial Agents: The aminobenzoic acid scaffold is a known pharmacophore in some antibacterial drugs.[1][2]

-

CNS-Active Agents: The piperidine moiety is present in many drugs that act on the central nervous system.

In Materials Science

Substituted benzoic acids can be used as building blocks for polymers, liquid crystals, and other advanced materials. The specific substitution pattern of this compound could impart unique electronic and physical properties to such materials.

Predicted Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions should be taken based on its functional groups.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: The compound may be irritating to the eyes, skin, and respiratory system. The presence of the carboxylic acid suggests it could be corrosive.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-3-piperidin-1-yl-benzoic acid represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in medicinal chemistry and materials science. This guide provides a foundational framework for its synthesis via Nucleophilic Aromatic Substitution, outlines its predicted physicochemical and spectroscopic properties, and suggests potential avenues for its application. It is hoped that this document will serve as a valuable resource for researchers embarking on the synthesis and investigation of this novel compound.

References

- Patsnap Synapse. (2024). What is Aminobenzoic acid used for?

- Ali, M., et al. (2023).

- Haroon, F., et al. (2023).

- Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- ResearchGate. (2023).

- MDPI. (2023).

- PubChem. (n.d.). 4-(Piperidin-1-yl)benzoic acid.

- Smolecule. (n.d.). Buy 2-(1-piperidinyl)Benzoic acid | 42093-97-0.

- Google Patents. (n.d.). Preparation method of 2-(3-amino-4-chlorobenzoyl) benzoic acid.

- PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- University of Groningen. (n.d.).

- YouTube. (2019).

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- ResearchGate. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.

- Vapourtec. (n.d.).

- Chemistry LibreTexts. (2021). 3.

- Beilstein Journal of Organic Chemistry. (2014).

- Royal Society of Chemistry. (2020).

- PubChem. (n.d.). 3-(Piperidine-1-carbonyl)benzoic acid.

- ResearchGate. (2007). Physicochemical properties of benzoic acid N,N -dialkylhydrazides.

Sources

- 1. What is Aminobenzoic acid used for? [synapse.patsnap.com]

- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. vapourtec.com [vapourtec.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.rug.nl [research.rug.nl]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

4-Chloro-3-piperidin-1-yl-benzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid

Introduction

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid featuring a piperidine moiety. Such structures serve as valuable scaffolds and intermediates in medicinal chemistry and materials science. The unique substitution pattern—a chlorine atom para to the carboxylic acid and a piperidinyl group meta to it—offers distinct electronic and steric properties, making it a key building block for developing complex molecular architectures, including novel therapeutic agents and functional materials.

This technical guide provides a comprehensive, field-proven pathway for the synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical techniques for the characterization of the final product. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for obtaining this compound.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule points to a disconnection at the C-N bond between the aromatic ring and the piperidine nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) reaction as the key strategic step. This approach involves reacting a suitable di-substituted benzoic acid derivative with piperidine.

The success of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) positioned ortho or para to it. In our target molecule, the carboxylic acid group (-COOH) is a moderate EWG. To facilitate the substitution at the C-3 position, a precursor with a good leaving group at this position is required.

Based on these principles, 3-fluoro-4-chlorobenzoic acid is proposed as an ideal starting material. The rationale is threefold:

-

The carboxylic acid group at C-1 acts as an activating EWG, para to the leaving group at C-3.

-

Fluorine is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens due to its high electronegativity which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.[1]

-

The reaction is regioselective, as the fluorine at C-3 is significantly more activated for nucleophilic attack than the chlorine at C-4 (which is meta to the -COOH group).

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr mechanism. This reaction proceeds via a two-step addition-elimination sequence.

-

Nucleophilic Attack: The nucleophile (piperidine) attacks the electron-deficient carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (fluoride ion).

The presence of the para-carboxylic acid group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first, typically rate-determining, step.

Overall Reaction Scheme

Caption: Proposed synthesis of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 3-Fluoro-4-chlorobenzoic acid | 403-17-8 | 174.55 | 5.00 g | 28.6 | Starting material |

| Piperidine | 110-89-4 | 85.15 | 7.32 mL | 85.8 | Nucleophile (3.0 eq) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.92 g | 57.2 | Base (2.0 eq) |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - | Solvent, anhydrous |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | For extraction |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For work-up |

| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | As needed | - | For acidification |

| Brine (sat. NaCl solution) | 7647-14-5 | 58.44 | ~100 mL | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent |

Experimental Workflow

Sources

4-Chloro-3-piperidin-1-yl-benzoic acid spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid

Introduction

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount. This guide provides a detailed exploration of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Beyond a simple listing of predicted values, this document, intended for researchers and drug development professionals, delves into the rationale behind the spectral features and outlines the methodologies for their acquisition and interpretation.

The structural hypothesis of 4-Chloro-3-piperidin-1-yl-benzoic acid, with its unique substitution pattern on the benzene ring, presents a distinct spectroscopic fingerprint. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group, combined with the electron-donating and sterically bulky piperidinyl group, creates a complex interplay of electronic and steric effects that are directly observable in its spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Chloro-3-piperidin-1-yl-benzoic acid, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which informs on neighboring protons.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, often exchangeable with D₂O. |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H (ortho to COOH) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the meta proton. |

| ~7.5 - 7.7 | Doublet of doublets | 1H | Ar-H (para to COOH) | This proton is influenced by both the ortho chloro and ortho piperidinyl groups. Its splitting pattern will arise from coupling to the two other aromatic protons. |

| ~7.2 - 7.4 | Doublet | 1H | Ar-H (ortho to Cl) | This proton is ortho to the electron-withdrawing chlorine, causing a downfield shift. It will be split by the meta proton. |

| ~3.0 - 3.2 | Triplet | 4H | -N-CH₂- (piperidinyl) | These are the protons on the carbons directly attached to the nitrogen. They are deshielded by the nitrogen and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~1.6 - 1.8 | Multiplet | 6H | -CH₂- (piperidinyl) | These protons of the piperidinyl ring are in a more shielded environment and will likely appear as a complex multiplet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-Chloro-3-piperidin-1-yl-benzoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.[2]

-

Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic and piperidinyl multiplets.[2]

-

Acquisition Parameters :

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[3]

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~150 | Ar-C (attached to N) | The carbon attached to the nitrogen of the piperidinyl group is significantly deshielded. |

| ~135 | Ar-C (attached to Cl) | The carbon bearing the chlorine atom is deshielded. |

| ~132 | Ar-C (ipso to COOH) | The carbon to which the carboxylic acid is attached. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~53 | -N-CH₂- (piperidinyl) | Carbons directly bonded to nitrogen are deshielded. |

| ~26 | -CH₂- (piperidinyl) | Methylene carbons of the piperidinyl ring. |

| ~24 | -CH₂- (piperidinyl) | Methylene carbon of the piperidinyl ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : The same sample prepared for ¹H NMR can be used.

-

Instrument Setup : Use the same spectrometer as for ¹H NMR.

-

Acquisition Parameters :

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

A wider spectral width is needed (e.g., 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).

-

-

Data Processing : Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 2500-3300 | Broad | -COOH | O-H stretch (hydrogen-bonded) |

| ~1700 | Strong | -COOH | C=O stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic Ring | C=C stretches |

| ~1200-1300 | Medium | -COOH | C-O stretch |

| ~1100-1200 | Medium | C-N | C-N stretch |

| ~750-850 | Strong | C-Cl | C-Cl stretch |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[4] The strong carbonyl absorption around 1700 cm⁻¹ further confirms this functional group.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup : Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition :

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added.

-

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

IR Spectroscopy Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺) : The molecular weight of 4-Chloro-3-piperidin-1-yl-benzoic acid (C₁₂H₁₄ClNO₂) is approximately 239.07 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be sought.

-

Isotope Pattern : The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

-

Fragmentation : Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The piperidinyl ring can also undergo fragmentation.

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup : Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatograph (LC-MS) for sample introduction.

-

Acquisition :

-

Infuse the sample solution into the ESI source.

-

Acquire data in both positive and negative ion modes to determine which provides better sensitivity.

-

For positive mode, expect to see the [M+H]⁺ ion at m/z ~240.

-

For negative mode, expect the [M-H]⁻ ion at m/z ~238.

-

-

Tandem MS (MS/MS) : To study fragmentation, select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[6]

Mass Spectrometry Workflow

Caption: Workflow for ESI-MS and MS/MS analysis.

Conclusion

The comprehensive spectral analysis of 4-Chloro-3-piperidin-1-yl-benzoic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data and outlined protocols in this guide serve as a robust framework for researchers to approach the characterization of this and structurally similar molecules, ensuring both accuracy and a deep understanding of the underlying chemical principles.

References

-

Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Al-Omair, M. A. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Berzins, A., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications. [Link]

- Vijayakumar, A., Prathebha, K., & Kala, A. (n.d.). Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl)

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-Chlorobenzoic Acid at BMRB. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). [Link]

-

NIST. (n.d.). 4-Chlorobenzoic acid, TMS derivative. [Link]

-

SpectraBase. (n.d.). Benzoic acid, 4-[[[4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl]acetyl]amino]-, methyl ester. [Link]

-

Liu, X., & Long, S. (2023). 4-(3-Chloroanilino)benzoic acid. ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

Hricko, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC. [Link]

-

Wang, Y., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

-

NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Organic Solvent Solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-3-piperidin-1-yl-benzoic acid, a heterocyclic building block of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, present a predictive analysis based on its molecular structure, and provide a detailed, field-proven experimental protocol for accurately determining its thermodynamic solubility in various organic solvents. This document is intended to serve as a practical resource for scientists working on the formulation and development of compounds incorporating this moiety.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a foundational physicochemical property that dictates the fate of a potential therapeutic agent. Poor solubility can lead to a cascade of challenges, including incomplete absorption, low bioavailability, and unreliable in vitro assay results.[1] Understanding and accurately quantifying the solubility of a compound like 4-Chloro-3-piperidin-1-yl-benzoic acid in a range of solvents is therefore not merely an academic exercise but a crucial step in risk mitigation and rational formulation design. This guide moves beyond simple data reporting to explain the underlying chemical principles and provide a robust framework for experimental validation.

Physicochemical Properties & Structural Analysis

To understand the solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid, we must first analyze its molecular structure.

Molecular Structure:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid in a selected organic solvent at a constant temperature.

Materials:

-

4-Chloro-3-piperidin-1-yl-benzoic acid (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm PTFE syringe filters

-

Calibrated pipettes

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution: a. Accurately weigh approximately 5-10 mg of the compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached. [2] b. Pipette a precise volume (e.g., 1.0 mL) of the chosen organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 200 rpm). b. Allow the mixture to agitate for at least 24 hours to ensure thermodynamic equilibrium is reached. [3]For some compounds, 48 hours may be necessary. A preliminary time-to-equilibrium study is recommended for novel compounds. [4] c. After incubation, visually inspect each vial to confirm that a solid excess of the compound remains. If all the solid has dissolved, the solution is not saturated, and the experiment must be repeated with more starting material. [5]

-

Sample Processing: a. Remove the vials from the shaker and let them stand briefly. b. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). c. Carefully draw the clear supernatant using a syringe and filter it through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove any remaining particulates that could dissolve upon dilution. [5]

-

Quantification by HPLC: a. Prepare a stock solution of the compound in a fully solubilizing solvent (e.g., DMSO or Acetonitrile) at a known concentration (e.g., 1 mg/mL). b. From the stock solution, prepare a series of calibration standards (e.g., from 1 µg/mL to 100 µg/mL) by diluting with the HPLC mobile phase. [6] c. Dilute the filtered saturated sample with the mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately. d. Analyze the calibration standards and the diluted sample using a validated HPLC-UV method. [7][8] e. Plot the peak area versus concentration for the standards to generate a linear calibration curve. f. Use the regression equation from the calibration curve to determine the concentration of the diluted sample. g. Calculate the original solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL. [9]

Conclusion

The solubility of 4-Chloro-3-piperidin-1-yl-benzoic acid is a complex property governed by the interplay of its polar and nonpolar functionalities. While theoretical predictions provide a valuable starting point, they are no substitute for rigorous experimental determination. The shake-flask method coupled with HPLC analysis, as detailed in this guide, represents the definitive approach for obtaining accurate thermodynamic solubility data. This information is indispensable for guiding formulation development, ensuring data integrity in biological assays, and ultimately advancing drug discovery projects that utilize this chemical scaffold.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from Khan Academy. [Link]

-

Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 923–929. [Link]

-

protocols.io. (2023). In-vitro Thermodynamic Solubility. Retrieved from protocols.io. [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from Shodex HPLC Columns and Standards. [Link]

-

ResearchGate. (2016). Polarity Index. Retrieved from ResearchGate. [Link]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. Retrieved from YouTube. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro-Sundia. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex. [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from PharmaGuru. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from Honeywell. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary. [Link]

-

HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2010). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from ResearchGate. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec. [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from Chemistry LibreTexts. [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from Chromatography Forum. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from OECD iLibrary. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from University of Rochester. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate. [Link]

-

Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from OECD iLibrary. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A-Technical-Guide-to-Unlocking-the-Therapeutic-Potential-of-4-Chloro-3-piperidin-1-yl-benzoic-Acid

A Technical Guide for Drug Discovery Professionals

Executive Summary

4-Chloro-3-piperidin-1-yl-benzoic acid is a synthetic organic compound that, while not extensively studied itself, represents a highly valuable and versatile chemical scaffold for drug discovery. Its structure combines three key pharmacophoric features: a halogenated benzoic acid ring, a tertiary amine, and a piperidine cycle. Analysis of structurally related molecules reveals that this core is prominently featured in compounds with significant biological activity, particularly as kinase inhibitors for oncology. Derivatives of the closely related 3-amino-4-chlorobenzoic acid have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a clinically validated target in non-small-cell lung cancer and other malignancies.[1][2][3] This guide presents a comprehensive, technically-grounded framework for leveraging 4-Chloro-3-piperidin-1-yl-benzoic acid as a starting point for a targeted drug discovery program aimed at developing novel EGFR inhibitors. A secondary potential application in antimicrobial drug discovery is also outlined.

Part 1: Core Scientific Rationale - Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[4] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor growth.[5] This makes it a prime target for therapeutic intervention. The 3-amino-4-chlorobenzoic acid motif, a close structural analog to the core of our topic compound, is a key component in several known EGFR tyrosine kinase inhibitors (TKIs).[2][3][4] The chlorine atom and the amino group are often crucial for binding within the ATP-binding pocket of the EGFR kinase domain.

Our central hypothesis is that the 4-Chloro-3-piperidin-1-yl-benzoic acid scaffold provides an ideal foundation for creating a new generation of EGFR inhibitors. The piperidine ring serves as a functional equivalent to the amino group while offering distinct advantages in terms of physicochemical properties and vectors for synthetic elaboration. The carboxylic acid moiety provides a convenient handle for creating a diverse library of amide or ester derivatives, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

The EGFR Signaling Cascade

To understand the therapeutic target, it is crucial to visualize its biological context. Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately drive cell proliferation and survival.[6] An effective EGFR inhibitor blocks this initial phosphorylation step, shutting down the entire oncogenic cascade.

Sources

discovery and history of piperidine-substituted benzoic acids

An In-Depth Technical Guide to the Discovery and History of Piperidine-Substituted Benzoic Acids

Abstract

The piperidine-substituted benzoic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically successful therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery, history, and development of this versatile chemical class. We will trace its evolution from early serendipitous findings to rational drug design, detailing the progression of synthetic methodologies, the elucidation of complex structure-activity relationships (SAR), and its application across diverse therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, mechanistic underpinnings, and future directions for this important pharmacophore.

Genesis: The Story of Fexofenadine - A Paradigm Shift in Drug Discovery

The history of piperidine-substituted benzoic acids in modern medicine is inextricably linked to the development of second-generation antihistamines. The narrative of fexofenadine (Allegra®) serves as an exemplary case study in drug discovery, highlighting the critical role of metabolism studies and the principle of active metabolite development.

From Terfenadine's Promise to its Peril

The journey began with terfenadine, an early, effective non-sedating antihistamine. However, its widespread use revealed a significant drawback: a risk of fatal cardiac arrhythmias (Torsades de Pointes) when its metabolism was inhibited, typically by co-administration of certain antifungal agents or macrolide antibiotics. This cardiotoxicity was traced to the parent drug's ability to block cardiac potassium channels (hERG channels).

The Discovery of a Safer Metabolite

Intensive investigation into terfenadine's metabolic fate revealed that its antihistaminic activity was primarily due to its major active metabolite, a carboxylic acid derivative formed by the oxidation of a methyl group on the butyl side chain.[2] This metabolite, later named fexofenadine, was found to possess the full therapeutic efficacy of the parent drug but, crucially, lacked the affinity for cardiac potassium channels.[2] It is classified as a second-generation antihistamine because it is less able to cross the blood-brain barrier, thereby avoiding the sedative effects of first-generation antihistamines.[2]

This discovery was a landmark event. It led to the strategic replacement of terfenadine with its safer metabolite, fexofenadine, which was synthesized in 1993 and received FDA approval in 1996.[2] This "metabolite-to-drug" approach has since become a vital strategy in pharmaceutical development to mitigate toxicity and improve drug safety profiles.

Caption: The metabolic journey from terfenadine to the safer, active fexofenadine.

Evolution of Synthetic Strategies

The synthesis of piperidine-substituted benzoic acids has evolved from classical multi-step procedures to more efficient and scalable methods. The chosen strategy often depends on the specific substitution patterns required for the target molecule.

Foundational Synthetic Approaches

Early syntheses often relied on established reactions like Friedel-Crafts acylation to construct the core structure. For instance, a common route to fexofenadine involves the acylation of α,α-dimethyl phenyl acetic acid ester with 4-chlorobutanoyl chloride.[3] A significant challenge in this specific reaction is controlling the regioselectivity, as it can produce a mixture of the desired para-substituted product and the undesired meta-isomer, which can be difficult to separate.[3]

General Protocol for Amide Bond Formation

A versatile and widely used method for synthesizing derivatives, particularly where the benzoic acid is linked to the piperidine via an amide bond, involves peptide coupling agents. This approach offers high yields and mild reaction conditions.[4][5]

Experimental Protocol: Synthesis of Piperidine Amides via EDC/HOBt Coupling [4][5]

-

Dissolution: Dissolve the desired carboxylic acid (1.1 mmol) in dichloromethane (DCM) or dimethylformamide (DMF) (5 mL).

-

Activator Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 mmol) and Hydroxybenzotriazole (HOBt) (1.1 mmol) to the solution.

-

Activation: Stir the mixture for 15 minutes at room temperature to allow for the formation of the activated ester intermediate.

-

Amine Addition: Add the desired piperidine derivative (1.0 mmol) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 24 hours.

-

Workup: Stop the reaction and add 5 mL of DCM. Wash the organic layer sequentially with water and brine. The aqueous byproduct of EDC is easily removed with water washes.[4]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Caption: General workflow for the synthesis of piperidine-amide derivatives.

Advanced and Catalytic Methods

More recent advancements focus on increasing efficiency and stereoselectivity. This includes the use of palladium-catalyzed reactions and asymmetric hydrogenation to introduce chirality into the piperidine ring, which can be crucial for biological activity.[6][7] The development of one-pot, multi-component reactions further streamlines the synthesis of complex piperidine scaffolds.[6]

The Art of Optimization: Structure-Activity Relationships (SAR)

The broad utility of the piperidine-substituted benzoic acid scaffold stems from the ability to fine-tune its pharmacological properties by modifying its constituent parts. The piperidine ring, the benzoic acid moiety, and the linker connecting them can all be altered to optimize potency, selectivity, and pharmacokinetic profiles.[8][9]

Impact of Piperidine Substitution

The substitution pattern on the piperidine ring is a critical determinant of activity. The introduction of chiral centers can profoundly influence how the molecule fits into a protein's binding site, enhancing potency and selectivity.[8][9]

-

Position of Substitution: Changing a substituent's position on the piperidine ring from position 4 to 3 has been shown to dramatically improve potency in certain classes of inhibitors.[8][9]

-

Nature of Substituents: Adding bulky, hydrophobic groups can enhance binding in hydrophobic pockets, while incorporating polar groups can improve solubility and other physicochemical properties.[10][11] For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, introducing a basic nitrogen atom (e.g., another piperidine ring) allowed for formulation as a salt, though it did not improve potency.[11]

Modifications to the Benzoic Acid Moiety

The carboxylic acid group is often essential for activity, typically forming key interactions like salt bridges or hydrogen bonds with target receptors (e.g., with arginine or lysine residues).[12][13] However, its zwitterionic character can sometimes be a liability, hindering membrane permeability.[12]

-

Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with bioisosteres to improve pharmacokinetic properties.

-

Ring Substitution: Adding substituents to the benzoic acid's phenyl ring can modulate electronic properties and provide additional interaction points with the target. For instance, electron-withdrawing groups like halogens can enhance polarity and decrease the rate of metabolic degradation.[11]

| Target Class | Key Structural Feature | Impact on Activity | Reference Compound(s) |

| Tyrosinase Inhibitors | Benzyl substituent on piperazine/piperidine | Promotes specific interactions in a hydrophobic pocket adjacent to the catalytic site, increasing potency. | Compound 5b |

| 5α-Reductase Inhibitors | Diphenylacetyl or diphenylcarbamoyl on piperidine N | Displayed the best inhibition toward both isozymes (type 1 and 2) in rats. | Compounds 6 and 9 |

| HDM2-p53 Inhibitors | Aliphatic side chain at piperidine position 2 | Crucial for establishing the correct piperidine ring conformation, leading to potent inhibition. | Compound 2 |

| sEH Inhibitors | 4-trifluoromethoxyphenyl (left-hand side) | 4-fold increase in potency compared to the unsubstituted phenyl analog. | Compound 7-23 |

Therapeutic Applications: A Scaffold of Broad Utility

The versatility of the piperidine-substituted benzoic acid core has led to its successful application in a wide range of therapeutic areas.

-

Antihistamines: As discussed, fexofenadine is a leading example, acting as a selective peripheral H1 receptor antagonist for treating allergic rhinitis and urticaria.[2]

-

Enzyme Inhibitors: This class of compounds has shown potent inhibitory activity against various enzymes.

-

Carbonic Anhydrase (CA) Inhibitors: Certain 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides act as potent inhibitors of human CA isoforms, including tumor-associated CAs IX and XII, making them interesting candidates for anticancer therapies.[14]

-

Tyrosinase Inhibitors: Piperazine/piperidine amides of benzoic and cinnamic acids have been developed as tyrosinase inhibitors, which are relevant for conditions involving hyperpigmentation.[4][5][15]

-

5α-Reductase Inhibitors: N-substituted piperidine derivatives have been synthesized and evaluated for their ability to inhibit 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia.[16]

-

-

CNS Disorders: The benzoylpiperidine fragment is found in numerous compounds targeting central nervous system receptors, such as serotonin (5-HT) and dopamine (D2) receptors, relevant for treating psychiatric disorders.[17]

-

Emerging Applications: Research continues to uncover new potential uses. Recent studies have explored these scaffolds as P2Y14 receptor antagonists, HDM2-p53 interaction inhibitors for cancer therapy, and even as potential non-hormonal male contraceptives targeting the retinoic acid receptor alpha.[10][12][13]

Future Outlook

The discovery and development of piperidine-substituted benzoic acids exemplify the evolution of medicinal chemistry. The journey from the serendipitous discovery of fexofenadine to the rational design of highly selective enzyme inhibitors showcases a maturing field. Future research will likely focus on exploring novel substitution patterns, particularly through the use of advanced synthetic methods to access complex and stereochemically rich 3D fragments.[18] The continued application of computational modeling and a deeper understanding of drug-target interactions will undoubtedly unlock new therapeutic applications for this remarkably versatile and privileged scaffold.[12][14]

References

- Synthesis of Fexofenadin | PPT - Slideshare. (n.d.).

- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.

- CN101671292B - Synthetic method of fexofenadine hydrochloride - Google Patents. (n.d.).

- FEXOFENADINE HYDROCHLORIDE synthesis - ChemicalBook. (n.d.).

- Fexofenadine - Wikipedia. (n.d.).

- A kind of synthesis technique of fexofenadine hydrochloride - Eureka | Patsnap. (n.d.).

- Hartmann, R. W., Hector, M., Haidar, S., Ehmer, P. B., Reichert, W., & Jose, J. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry.

- Tobia, C., Fierro, F., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.

- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.

- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Semantic Scholar.

- Bogen, S. L., Pan, W., et al. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.

- Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate.

- Boyko, Y., & Gevorgyan, V. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- Moi, D., Vittorio, S., et al. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021). ResearchGate.

- Naji, H. Z., & Al-Masoudi, N. A. (2025). Synthesis and Estimate of Antimicrobial Efficacy of new benzoic acid hydrazide derivatives substituted by piperidine. ResearchGate.

- Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube.

- Boyko, Y., & Gevorgyan, V. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.

- Jones, S. P., Firth, J. D., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.

- WO/2022/143940 SERIES OF PIPERIDINE-SUBSTITUTED BENZOIC ACID COMPOUNDS, AND USE THEREOF. (2022). WIPO Patentscope.

- EP4617266A1 - Piperidine-substituted benzoic acid compound, and pharmaceutical composition and use thereof - Google Patents. (n.d.).

- From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2026). ACS Publications.

- Hwang, S. H., Tsai, H. J., et al. (n.d.). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central.

- Bautista-Aguayo, M. A., & Collina, S. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central.

- a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.).

- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (n.d.).

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fexofenadine - Wikipedia [en.wikipedia.org]

- 3. CN101671292B - Synthetic method of fexofenadine hydrochloride - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Notes and Protocols: Purification of 4-Chloro-3-piperidin-1-yl-benzoic acid

Introduction

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. The purity of this compound is paramount for its use in subsequent synthetic steps and for ensuring the accuracy of biological screening data. This document provides detailed protocols for the purification of 4-Chloro-3-piperidin-1-yl-benzoic acid, addressing common impurities that may arise during its synthesis. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable guide to obtaining this compound in high purity.

The unique structure of 4-Chloro-3-piperidin-1-yl-benzoic acid, featuring both a carboxylic acid group and a basic piperidine moiety, allows for versatile purification strategies. This guide will explore purification based on its acidic properties through acid-base extraction and its overall physicochemical characteristics via recrystallization and chromatographic techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-3-piperidin-1-yl-benzoic acid is essential for developing effective purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO₂ | Inferred from structure |

| Molecular Weight | 240.70 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not explicitly found, but related compounds have melting points in the range of 256-258 °C.[1] | [1] |

| pKa (Carboxylic Acid) | Predicted to be around 4-5 | General knowledge of benzoic acids |

| pKa (Piperidine Conjugate Acid) | Predicted to be around 10-11 | General knowledge of piperidines |

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities present in the crude material. A general workflow for selecting the appropriate purification strategy is outlined below.

Caption: Decision workflow for selecting a purification method.

Method 1: Acid-Base Extraction

Principle

Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[2][3] This method leverages the differential solubility of the ionized and non-ionized forms of 4-Chloro-3-piperidin-1-yl-benzoic acid in aqueous and organic phases.[2][4] By adjusting the pH of the aqueous phase, the target compound can be selectively moved between the two phases, effectively removing neutral and basic impurities.

Due to its amphoteric nature (containing both acidic and basic functional groups), a carefully planned pH adjustment is crucial.

Protocol

-

Dissolution: Dissolve the crude 4-Chloro-3-piperidin-1-yl-benzoic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

-

Removal of Basic and Neutral Impurities:

-

Transfer the organic solution to a separatory funnel.

-

Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the piperidine moiety, making the compound soluble in the aqueous phase as its hydrochloride salt. Most neutral and some basic impurities will remain in the organic layer.

-

Separate the aqueous layer containing the protonated product.

-

-

Removal of Acidic Impurities:

-

To the collected aqueous layer, add a base (e.g., 1 M NaOH) to adjust the pH to a point where the carboxylic acid is deprotonated, but the piperidine remains protonated (a zwitterionic form). This step can be challenging and may require careful pH monitoring.

-

A more robust approach is to basify the solution to a pH > 12 with a strong base like NaOH. This will deprotonate the carboxylic acid and neutralize the piperidine, making the compound soluble in the aqueous phase as its sodium salt.

-

Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral or basic impurities.

-

-

Isolation of the Pure Product:

-

Carefully acidify the basic aqueous layer with a dilute acid (e.g., 1 M HCl) to the isoelectric point of the molecule. The pure 4-Chloro-3-piperidin-1-yl-benzoic acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the purified product under vacuum.

-

Method 2: Recrystallization

Principle

Recrystallization is a technique used to purify solid compounds.[5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Solvent Selection

The ideal solvent for recrystallization should:

-

Dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.

-

Not react with the compound.

-

Be easily removable from the purified crystals.

A solvent screening should be performed with small amounts of the crude material.

| Solvent System | Observation | Suitability |

| Water | Sparingly soluble at room temperature, may require pH adjustment. | Potentially good, especially for salt forms. |

| Ethanol/Water | Good solubility in hot ethanol, precipitation upon adding water or cooling. | Excellent candidate. |

| Isopropanol | Good solubility characteristics. | Good candidate. |

| Acetonitrile | May have good solubility characteristics. | Worth screening. |

| Toluene | Generally, aromatic carboxylic acids show good solubility in hot toluene. | Good candidate. |

Protocol

-

Dissolution: In a flask, add a minimal amount of the selected hot solvent (e.g., ethanol/water mixture) to the crude 4-Chloro-3-piperidin-1-yl-benzoic acid until it is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Caption: General workflow for recrystallization.

Method 3: Chromatographic Purification

Principle

For challenging separations or to achieve very high purity, chromatographic methods such as flash column chromatography or preparative high-performance liquid chromatography (prep-HPLC) are employed. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) for Method Development

Before attempting preparative chromatography, it is essential to develop a suitable separation method using thin-layer chromatography (TLC).[6]

-

Stationary Phase: Silica gel is a common choice for compounds of moderate polarity. Reversed-phase (e.g., C18) plates can also be effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used for silica gel TLC. For reversed-phase TLC, mixtures of water and acetonitrile or methanol are common. The addition of a small amount of acetic or formic acid to the mobile phase can improve the peak shape of carboxylic acids.

Flash Column Chromatography Protocol

-

Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica gel onto the top of the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Preparative HPLC

For the highest purity, preparative HPLC is the method of choice. A reversed-phase C18 column is often suitable for this type of compound.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used. The acid modifier ensures that the carboxylic acid is protonated, leading to better peak shape and retention.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to determine the purity of the final product. A C18 column with a UV detector is commonly used.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities.

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 4-Chloro-3-piperidin-1-yl-benzoic acid can be effectively achieved through a systematic approach that may involve acid-base extraction, recrystallization, and chromatographic techniques. The choice of method will depend on the specific impurities present in the crude material. By following the detailed protocols and principles outlined in this guide, researchers can obtain this valuable compound in high purity, suitable for demanding applications in drug discovery and development.

References

-

Wikipedia. Acid–base extraction. [Link]

-

University of California, Davis. Acid-Base Extraction. [Link]

-

LookChem. General procedures for the purification of Carboxylic acids. [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. [Link]

-

University of Rochester. Recrystallization and Crystallization. [Link]

-

PubMed. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. [Link]

-

ResearchGate. Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]

Sources

- 1. 4-氯-3-磺酰胺基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Multi-technique Approach for the Comprehensive Analytical Characterization of 4-Chloro-3-piperidin-1-yl-benzoic acid

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive characterization of 4-Chloro-3-piperidin-1-yl-benzoic acid, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such compounds is a critical prerequisite for drug discovery and development. We present a multi-faceted analytical workflow, integrating chromatographic, spectroscopic, and thermal analysis techniques. Each section explains the scientific rationale behind the chosen methodology and provides detailed, field-tested protocols to ensure reliable and reproducible results. This guide is designed to empower researchers to establish a robust quality control framework for this and structurally similar molecules.

Introduction and Physicochemical Profile

4-Chloro-3-piperidin-1-yl-benzoic acid is a substituted aromatic carboxylic acid. Its structure combines a chlorobenzoic acid scaffold with a piperidine moiety, making it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs). The rigorous characterization of this intermediate is essential to guarantee the quality, safety, and efficacy of the final drug product. Incomplete characterization can lead to the introduction of impurities that may be toxic or affect the stability and therapeutic efficacy of the API.

This guide outlines a suite of orthogonal analytical methods designed to provide a complete profile of the molecule, from structural confirmation to purity assessment and thermal stability.

Chemical Structure:

Figure 1. Chemical Structure of 4-Chloro-3-piperidin-1-yl-benzoic acid.

Physicochemical Data Summary

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄ClNO₂ | Calculated |

| Molecular Weight | 240.70 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[1][2] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base; sparingly soluble in water. | Inferred from structural components[1][2] |

Chromatographic Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products.[3]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of the Method: Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile organic compounds.[4] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The carboxylic acid and piperidine groups impart a degree of polarity that makes this technique ideal. Controlling the mobile phase pH is critical to ensure the consistent ionization state of the acidic and basic functional groups, leading to sharp, symmetrical peaks.

Experimental Workflow for HPLC Purity Analysis

Sources

Application Notes and Protocols for 4-Chloro-3-piperidin-1-yl-benzoic acid in Medicinal Chemistry